![molecular formula C17H18O4 B14335424 4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol CAS No. 105531-76-8](/img/structure/B14335424.png)
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol is an organic compound with a complex structure that includes a dioxane ring and a methoxyphenyl group
準備方法
The synthesis of 4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate.
化学反応の分析
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol involves its interaction with molecular targets through its phenolic and methoxy groups. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity . The compound’s ability to absorb UV radiation also makes it useful in sunscreen formulations .
類似化合物との比較
4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and applications.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, used in different chemical and biological contexts.
These comparisons highlight the unique structural features and applications of this compound.
特性
CAS番号 |
105531-76-8 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
4-[5-(4-methoxyphenyl)-1,3-dioxan-2-yl]phenol |
InChI |
InChI=1S/C17H18O4/c1-19-16-8-4-12(5-9-16)14-10-20-17(21-11-14)13-2-6-15(18)7-3-13/h2-9,14,17-18H,10-11H2,1H3 |
InChIキー |
MENHEEQXMQTGEM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2COC(OC2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


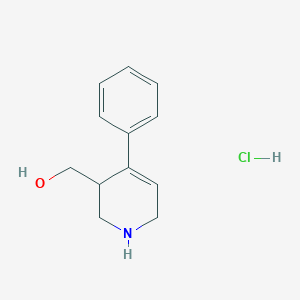
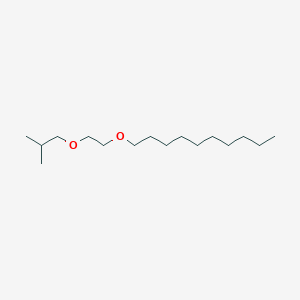
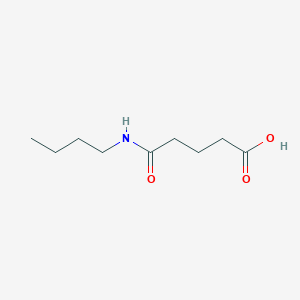
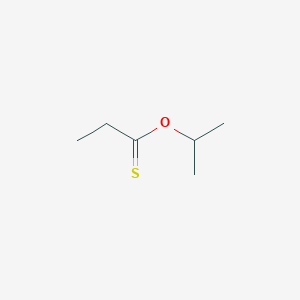
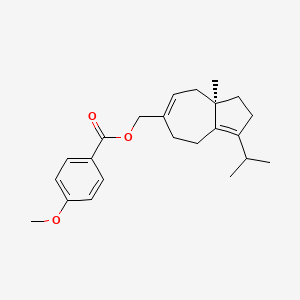
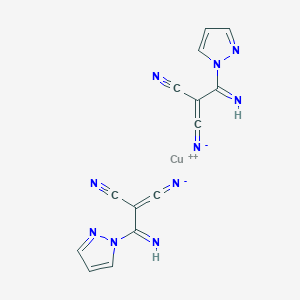
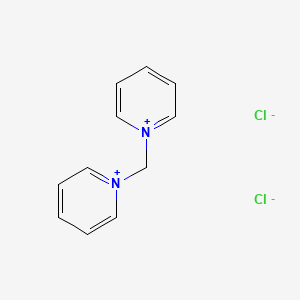

![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
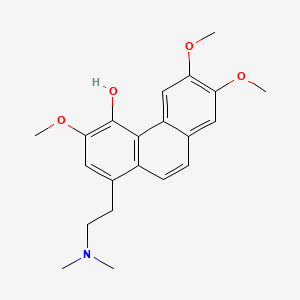
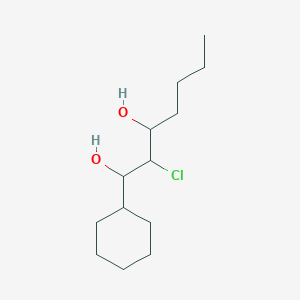
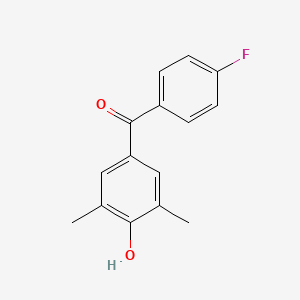
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
